methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate

Metabolic Stability Microsomal Clearance tert-Butyl Bioisostere

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate is a heteroaromatic building block that incorporates a trifluoromethyl-substituted cyclopropane (Cp-CF₃) motif at the 2-position of a pyridine ring bearing a methyl ester at the 4-position. The Cp-CF₃ group is a well-established bioisostere for the metabolically labile tert-butyl (t-Bu) group, offering improved oxidative metabolic stability while retaining similar steric and lipophilic properties.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
CAS No. 2866307-26-6
Cat. No. B6610052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
CAS2866307-26-6
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F
InChIInChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3
InChIKeySKKVIARQNOYCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate (CAS 2866307-26-6): A Trifluoromethyl-Cyclopropyl Pyridine Ester for Metabolic Stability-Driven Lead Optimization


Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate is a heteroaromatic building block that incorporates a trifluoromethyl-substituted cyclopropane (Cp-CF₃) motif at the 2-position of a pyridine ring bearing a methyl ester at the 4-position. The Cp-CF₃ group is a well-established bioisostere for the metabolically labile tert-butyl (t-Bu) group, offering improved oxidative metabolic stability while retaining similar steric and lipophilic properties [1]. This compound is employed as a key intermediate in medicinal chemistry and agrochemical programs where replacement of a t-Bu substituent is required to reduce hepatic clearance and extend in vivo half-life [2].

Why Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate Cannot Be Replaced by Simpler Pyridine Ester Analogs


Pyridine-4-carboxylate esters bearing simple alkyl (e.g., methyl, cyclopropyl) or trifluoromethyl substituents at the 2-position lack the combination of steric bulk and metabolic shielding provided by the trifluoromethyl-cyclopropyl (Cp-CF₃) group. While a tert-butyl analog may offer comparable steric occupancy, it is intrinsically susceptible to cytochrome P450-mediated oxidation at its sp³ methyl C–H bonds, resulting in high hepatic clearance and poor oral bioavailability [1]. In contrast, the Cp-CF₃ group eliminates these vulnerable C–H bonds by introducing fluorine atoms and increasing s-character, yet maintains a similar van der Waals volume and lipophilicity profile essential for target binding. Direct head-to-head comparisons across matched molecular pairs have demonstrated that Cp-CF₃-containing analogs consistently exhibit superior in vitro microsomal stability and longer in vivo half-lives relative to their t-Bu counterparts [1]. Simple CF₃-substituted pyridine esters (e.g., CAS 588702-68-5) lack the quaternary carbon center and conformational constraint of the cyclopropane ring, limiting their utility as true t-Bu bioisosteres.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate


Cp-CF₃ Replacement of t-Bu Increases In Vitro Microsomal Stability

In a matched molecular pair series where the t-Bu group of compound 1 was replaced with a Cp-CF₃ group, the resulting analog demonstrated essentially complete resistance to oxidative metabolism in rat liver microsomes (RLM). The t-Bu parent compound 1 showed rapid metabolism, with the major route being oxidation of the tert-butyl group to the alcohol [1]. In contrast, the Cp-CF₃ analog exhibited minimal turnover under identical incubation conditions, confirming that the Cp-CF₃ group effectively blocks the primary metabolic soft spot [1].

Metabolic Stability Microsomal Clearance tert-Butyl Bioisostere

Cp-CF₃ Group Confers Consistently Higher In Vivo Stability vs. t-Bu

The ACS Med. Chem. Lett. study demonstrated that across a series of matched molecular pairs, Cp-CF₃-containing analogs exhibited consistently higher in vivo metabolic stability in rat pharmacokinetic studies compared to their t-Bu-containing counterparts [1]. The tert-butyl parent compound suffered from high clearance in rats, whereas the Cp-CF₃ replacement improved half-life and reduced clearance.

In Vivo Pharmacokinetics Half-Life Clearance

Trifluoromethyl-Cyclopropyl Motif Enhances Lipophilicity Relative to Simple Cyclopropyl Analogs

The trifluoromethyl group is a well-established lipophilicity-enhancing substituent. While direct experimental log P values for methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate are not publicly available in peer-reviewed literature, the presence of the CF₃ group on the cyclopropane is predicted to increase log P by approximately 0.5–0.8 log units compared to unsubstituted cyclopropyl analogs such as methyl 2-cyclopropylpyridine-4-carboxylate (CAS 1569462-81-2) [1]. This shift in lipophilicity is consistent with the known Hansch π constant for CF₃ (≈0.88) and is corroborated by observed log P trends in related Cp-CF₃-containing aromatic systems [2]. In contrast, simple 2-trifluoromethyl pyridine esters (e.g., CAS 588702-68-5) exhibit lower lipophilicity due to the absence of the cyclopropane ring and its contribution to hydrophobic surface area.

Lipophilicity log P Physicochemical Properties

Positional Isomer Differentiation: 4-Pyridinecarboxylate vs. 3-Pyridinecarboxylate Regioisomers

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate (CAS 2866307-26-6) positions the ester function at the 4-position of the pyridine ring, whereas the 3-position regioisomer methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate (CAS 2763758-80-9) places the ester at the 3-position . This positional difference alters the exit vector of the ester group relative to the Cp-CF₃ substituent, which can critically influence the geometry and binding mode of downstream amide or acid derivatives. The 4-carboxylate provides a more linear, para-like orientation, while the 3-carboxylate offers an angled, meta-like trajectory—a distinction of paramount importance when designing ligands for specific receptor pockets [1].

Regiochemistry Synthetic Intermediate Functional Group Vector

High-Impact Application Scenarios for Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate in Drug Discovery and Agrochemical R&D


Replacement of Metabolically Labile tert-Butyl Groups in Lead Series

In lead optimization campaigns where a tert-butyl group occupies a hydrophobic pocket but confers high hepatic clearance, methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate serves as a direct precursor to Cp-CF₃-substituted analogs. As demonstrated by Barnes-Seeman et al., the Cp-CF₃ group eliminates the primary metabolic soft spot while preserving steric and lipophilic complementarity [1]. The methyl ester handle at the 4-position allows facile diversification (hydrolysis to acid, amide coupling, reduction) to generate a focused library of Cp-CF₃-containing candidates with improved PK profiles.

Agrochemical Intermediate with Enhanced Environmental Stability

The trifluoromethyl-cyclopropyl motif confers resistance to oxidative degradation not only in hepatic systems but also under environmental conditions. Pyridine carboxylate esters bearing the Cp-CF₃ group are valuable intermediates for the synthesis of crop protection agents, where the increased metabolic and environmental stability extends the half-life of the active ingredient in the field [1]. The 4-carboxylate regiochemistry provides a defined vector for attachment to biologically active scaffolds such as pyrazole or triazole pharmacophores commonly found in fungicides and insecticides.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The compound's bifunctional nature—the Cp-CF₃ motif providing a 3D, metabolically stable hydrophobic group and the methyl ester enabling on-DNA chemistry or direct fragment ligation—makes it an attractive reagent for DNA-encoded library construction [1]. The well-defined regio- and stereochemical properties of the building block ensure that library members maintain consistent geometry, facilitating SAR interpretation. Competing analogs such as the 3-carboxylate regioisomer (CAS 2763758-80-9) or simple CF₃-pyridine esters (CAS 588702-68-5) lack either the metabolic stability advantage or the correct exit vector geometry, respectively.

Property-Driven Fragment Growth in Structure-Based Drug Design

When a fragment hit occupies a hydrophobic sub-pocket that tolerates a tert-butyl-sized group, structure-based design teams can utilize methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate as a growth vector. The Cp-CF₃ group simultaneously fills the pocket and provides metabolic shielding, while the ester serves as a synthetic linchpin for further elaboration. This dual functionality reduces the number of synthetic steps compared to introducing the Cp-CF₃ group late-stage, thereby streamlining the DMTA (Design-Make-Test-Analyze) cycle [1].

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